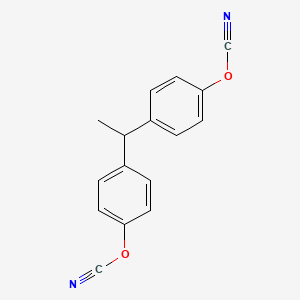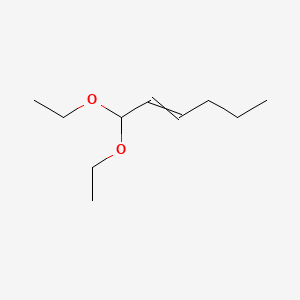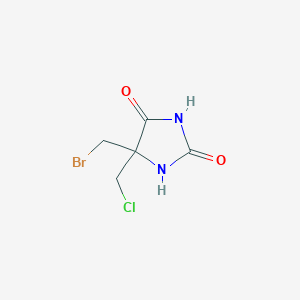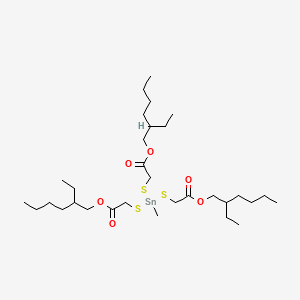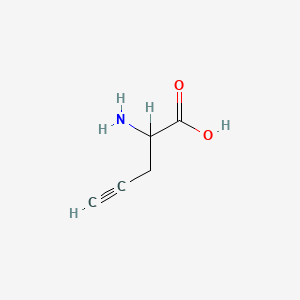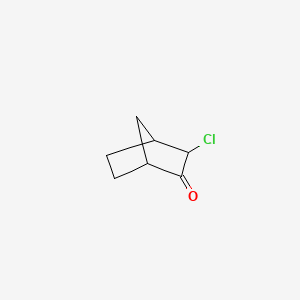
3-Iodo-4-methylaniline
Overview
Description
3-Iodo-4-methylaniline: is an organic compound with the molecular formula C7H8IN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the third position and a methyl group at the fourth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
It is used as a fine chemical and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
3-Iodo-4-methylaniline can undergo reaction with paraformaldehyde to give the corresponding dihalo-substituted analogs of Troger’s base . It can also be used in the synthesis of BIRB 796 , a promising agent for the treatment of inflammatory diseases . The exact mode of action of this compound would depend on the specific biochemical context in which it is used.
Biochemical Pathways
This compound is involved in the synthesis of BIRB 796 , a compound used for the treatment of inflammatory diseases . It can also react with paraformaldehyde to produce dihalo-substituted analogs of Troger’s base . The specific biochemical pathways affected by this compound would depend on the particular reactions it is involved in.
Pharmacokinetics
It is known to be lipophilic , which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical context in which it is used. For instance, in the synthesis of BIRB 796 , it contributes to the formation of a compound with anti-inflammatory properties .
Action Environment
This compound is insoluble in water and sensitive to light . Therefore, its action, efficacy, and stability may be influenced by environmental factors such as the presence of light and the composition of the surrounding medium . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-Iodo-4-methylaniline plays a significant role in various biochemical reactions. It can undergo reactions with paraformaldehyde to produce dihalo-substituted analogs of Troger’s base . Additionally, it is used in the synthesis of BIRB 796, a promising agent for the treatment of inflammatory diseases . The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the intermediate compounds and drive the reaction forward.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in the synthesis of BIRB 796, this compound interacts with cellular enzymes to produce intermediates that can modulate inflammatory responses . This modulation can lead to changes in the expression of genes involved in inflammation, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, in the synthesis of BIRB 796, this compound acts as a precursor that binds to specific enzymes, facilitating the formation of the final product . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and should be stored in a cool, dry place away from strong oxidizing agents . Over time, this compound may degrade, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that the stability of the compound is crucial for its sustained activity in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively participate in biochemical reactions. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various intermediates and final products. For instance, in the synthesis of BIRB 796, this compound undergoes a series of enzymatic reactions that lead to the formation of the active pharmaceutical ingredient . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in the synthesis of BIRB 796, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in the synthetic pathway. This localization is crucial for the compound’s efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylaniline typically involves the iodination of 4-methylaniline. One common method is the Sandmeyer reaction, where 4-methylaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-4-methylaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of this compound can yield various amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or nitric acid under controlled conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products like 3-hydroxy-4-methylaniline or 3-amino-4-methylaniline.
Oxidation: Products like 3-nitro-4-methylaniline.
Reduction: Products like 3-iodo-4-methylcyclohexylamine.
Scientific Research Applications
Chemistry: 3-Iodo-4-methylaniline is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex organic molecules .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and anticancer drugs .
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. It is also employed in the synthesis of agrochemicals and specialty polymers .
Comparison with Similar Compounds
4-Iodoaniline: Similar structure but lacks the methyl group at the fourth position.
3-Bromo-4-methylaniline: Similar structure but has a bromine atom instead of iodine.
2-Iodo-5-methylaniline: Similar structure but with different positions of iodine and methyl groups.
Uniqueness: 3-Iodo-4-methylaniline is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
3-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDMHNAMZFNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189503 | |
| Record name | Benzenamine, 3-iodo-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35944-64-0 | |
| Record name | 3-Iodo-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35944-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluidine, 3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-iodo-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



